molecular formula C7H5ClO3 B014232 3-Chlorosalicylic acid CAS No. 1829-32-9

3-Chlorosalicylic acid

Cat. No.: B014232
CAS No.: 1829-32-9
M. Wt: 172.56 g/mol
InChI Key: PPINMMULCRBDOS-UHFFFAOYSA-N
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Description

3-Chlorosalicylic acid: is an organic compound with the molecular formula C₇H₅ClO₃ . It is a derivative of salicylic acid, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

3-Chlorosalicylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as dioxygenases, which are involved in the degradation of aromatic compounds. These interactions often involve the hydroxyl and carboxyl groups of this compound, facilitating the breakdown of complex organic molecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular processes. For example, this compound has been shown to inhibit certain dioxygenases, thereby affecting the degradation of aromatic compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various by-products, which may have different biological activities. These temporal changes can impact the overall efficacy and safety of the compound in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as dioxygenases and hydrolases, which facilitate its breakdown into simpler molecules. These interactions can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound can influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biological effects. For instance, this compound may localize to the mitochondria, influencing mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions:

3-Chlorosalicylic acid can be synthesized through different methods. One common method involves the chlorination of salicylic acid. The process can be carried out using molecular chlorine or nascent chlorine. For instance, passing chlorine gas slowly into a glacial acetic acid solution of 5-sulphosalicylic acid at 0-5°C results in the formation of this compound .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the chlorination of salicylic acid under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst and under specific temperature and pressure conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

3-Chlorosalicylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding quinones.

    Reduction Reactions: The carboxyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced forms of the compound.

Scientific Research Applications

3-Chlorosalicylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of skin conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chlorosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound may also interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

  • 4-Chlorosalicylic acid
  • 5-Chlorosalicylic acid
  • 6-Chlorosalicylic acid
  • 3,5-Dichlorosalicylic acid

Comparison:

3-Chlorosalicylic acid is unique due to the position of the chlorine atom on the benzene ring, which influences its chemical reactivity and biological activity. Compared to other chlorosalicylic acids, it may exhibit different properties and applications based on the specific position of the chlorine substitution .

Properties

IUPAC Name

3-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPINMMULCRBDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171356
Record name 3-Chlorosalicylic acid
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Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-32-9
Record name 3-Chlorosalicylic acid
Source CAS Common Chemistry
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Record name 3-Chlorosalicylic acid
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Record name 3-Chlorosalicylic acid
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Record name 3-Chlorosalicylic acid
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Record name 3-chlorosalicylic acid
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Record name 3-CHLOROSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Chlorosalicylic acid interact with Titanium Dioxide (TiO2) surfaces?

A: this compound demonstrates adsorption onto TiO2 surfaces, influenced by both pH and the firing temperature of the TiO2 membrane [, , , ]. This adsorption is attributed to the interaction between the compound's functional groups and the surface sites of TiO2.

Q2: What role does this compound play in the study of photocatalytic degradation?

A: this compound serves as a model compound in investigations of photocatalytic degradation processes, particularly those utilizing TiO2 membranes [, , , ]. Its degradation rate is influenced by factors like pH and the presence of substances like methanol [].

Q3: Can you elaborate on the influence of pH on the photodecomposition of this compound in the presence of TiO2?

A: The photodecomposition rate of this compound in a TiO2 system decreases as pH increases []. This is attributed to the changing adsorption characteristics of the compound on the TiO2 surface at different pH levels [].

Q4: Is there evidence of this compound being a metabolic product of other compounds?

A: Yes, research indicates that certain soil bacteria capable of metabolizing 1-chloronaphthalene produce this compound as a breakdown product [].

Q5: What is the significance of the crystal structure of this compound in complex with other molecules?

A: Understanding the crystal structure of this compound complexes, such as its complex with theophylline, provides insights into intermolecular interactions []. These interactions, often driven by hydrogen bonding, are crucial for understanding the properties and potential applications of such complexes.

Q6: Are there any studies on the conformational changes of this compound?

A: Yes, studies have investigated the UV-light induced conformational changes of this compound under specific conditions, like low-temperature argon matrices [].

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